molecular formula C19H16ClFN2O3S B2566225 3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline CAS No. 866871-39-8

3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline

Cat. No.: B2566225
CAS No.: 866871-39-8
M. Wt: 406.86
InChI Key: UHKAFBKAMPSADX-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline (CAS 866871-39-8) is a synthetic quinoline sulfonamide compound provided for early-stage research and development. With the molecular formula C 19 H 16 ClFN 2 O 3 S and a molecular weight of 406.86 g/mol, this chemical features a quinoline core substituted with a 4-chlorobenzenesulfonyl group, a fluorine atom, and a morpholine ring . Quinoline sulfonamide derivatives are an active area of investigation in medicinal chemistry, particularly for their potential as antibacterial agents . The quinoline scaffold is a privileged structure in drug discovery, known for contributing to a wide spectrum of pharmacological activities, including antibacterial, antimalarial, and anticancer effects . This specific compound is intended for use in non-clinical laboratory research only. All products are for research use only and not intended for human or animal use.

Properties

IUPAC Name

4-[3-(4-chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3S/c20-13-1-4-15(5-2-13)27(24,25)18-12-22-17-6-3-14(21)11-16(17)19(18)23-7-9-26-10-8-23/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKAFBKAMPSADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the quinoline core using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Incorporation of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions using morpholine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinoline core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Morpholine, triethylamine, chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives.

Scientific Research Applications

3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Contributions

Morpholine-Containing Analogs
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline (): Lacks the sulfonyl group but includes a morpholine-like 3,4-dimethoxyphenyl substituent. Synthesized via a one-pot three-component strategy, differing from the sulfonylation route used for the target compound. Demonstrates the role of methoxy groups in enhancing lipophilicity and aromatic interactions .
  • 6-(Morpholine-4-sulfonyl)-1H-1,3-benzodiazol-1-ol ():

    • Shares the morpholine-sulfonyl motif, highlighting the sulfonyl group's role in hydrogen bonding and enzyme inhibition.
    • Used in medicinal chemistry libraries, suggesting its relevance in drug discovery .
Fluorinated Analogs
  • 4-((1-(2-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-fluoro-2-(trifluoromethyl)quinoline (): Contains a 6-fluoro substituent and exhibits high antiviral activity (SI > 10). Fluorine enhances metabolic stability and membrane permeability, a property likely shared with the target compound .
  • 4-[Chloro(fluoro)methyl]-6-fluoro-2-(trifluoromethyl)quinoline (): Multiple fluorine atoms increase electronegativity and bioactivity, supporting the hypothesis that the 6-fluoro group in the target compound contributes to pesticidal or antimicrobial effects .
Sulfonamide-Containing Analogs
  • Melting point (223–225°C) suggests similar crystallinity to the target compound .

Physicochemical Properties

Property Target Compound 4k () 10g ()
Polar Groups Sulfonyl, F, Morpholine NH2, OMe Triazole, CF3, F
logP (Predicted) ~3.5 (moderate lipophilicity) ~3.0 ~4.2
Melting Point Not reported 223–225°C Not reported
  • The sulfonyl group in the target compound likely increases water solubility compared to 4k, while fluorine enhances metabolic stability relative to non-fluorinated analogs .

Biological Activity

3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline is a synthetic compound belonging to the fluorinated quinolone family, which has gained attention for its potential biological activities, particularly its antimicrobial properties. This article explores the biological activity of this compound, detailing its mechanism of action, research findings, and potential applications.

Chemical Structure and Properties

The compound features a quinoline core substituted with a chlorobenzenesulfonyl group and a morpholine ring , contributing to its chemical reactivity and biological activity. The molecular formula is C19H16ClFN2O3S, highlighting the presence of fluorine and chlorine atoms that enhance its antimicrobial efficacy.

The primary mechanism through which this compound exerts its biological effects is by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication and repair. This mechanism is characteristic of many fluoroquinolone antibiotics, allowing the compound to prevent bacterial growth by disrupting their DNA processes .

Spectrum of Activity

Research indicates that this compound exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness has been demonstrated in various studies, showcasing its potential as a therapeutic agent against bacterial infections .

Comparative Efficacy

A comparative analysis of similar compounds reveals that this compound shows promising results:

Compound NameActivityReference
QuinineAnti-tumor, antimalarial
CamptothecinAnti-tumor
This compoundBroad-spectrum antimicrobial

Case Studies and Research Findings

  • In Vitro Studies : Laboratory studies have demonstrated the compound's ability to inhibit the growth of various bacterial strains. For instance, it has shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Mechanistic Insights : Further investigations into its mechanism revealed that the compound binds effectively to the active site of DNA gyrase, leading to a conformational change that inhibits its function. This binding affinity correlates with its antimicrobial potency .
  • Synergistic Effects : Some studies have explored the synergistic effects of this compound when used in combination with other antibiotics. Results indicate enhanced antibacterial activity, suggesting potential for combination therapies in clinical settings.

Potential Applications

The unique structural attributes of this compound position it as a candidate for various applications in medicinal chemistry:

  • Antimicrobial Agent : Given its broad-spectrum activity, it may serve as a new class of antibiotics.
  • Research Tool : Its mechanism of action can be utilized in studies aimed at understanding bacterial resistance mechanisms.

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